REACTION_CXSMILES
|
OC[C:3]1([CH2:6][C:7]([O:9][CH3:10])=[O:8])[CH2:5][CH2:4]1.C(N([CH2:16][CH3:17])CC)C.[CH3:18][S:19](Cl)(=O)=O.C([O-])(O)=[O:24].[Na+].S([O-])(=O)(=O)C>C(Cl)Cl.CN(C=O)C>[C:16]([S:19][CH2:18][C:3]1([CH2:6][C:7]([O:9][CH3:10])=[O:8])[CH2:4][CH2:5]1)(=[O:24])[CH3:17] |f:3.4|
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
OCC1(CC1)CC(=O)OC
|
Name
|
|
Quantity
|
82 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
43.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
cesium thiol acetate
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
WASH
|
Details
|
The organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The residual oil was then purified by flash chromatography with 10:1 hexane
|
Type
|
CUSTOM
|
Details
|
EtOAc to yield 7.5 g, 70%
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |